molecular formula C10H7N3 B12893276 4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile CAS No. 87388-65-6

4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile

Cat. No.: B12893276
CAS No.: 87388-65-6
M. Wt: 169.18 g/mol
InChI Key: FOOKWHOLCNLINP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile is a heterocyclic compound that contains both pyridine and pyrrole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction between a pyridine halide and a pyrrole boronic acid. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Scientific Research Applications

Chemical Synthesis and Applications

Building Block for Complex Molecules:
4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile serves as a versatile building block in organic synthesis. It is utilized to create more complex heterocyclic compounds, which are essential in drug discovery and materials science. The compound's unique structure allows for various modifications, enabling the development of new chemical entities with potential biological activities.

Synthetic Routes:
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Pyrrole Ring: This can be achieved through methods like the Paal-Knorr synthesis.
  • Attachment of the Pyridine Ring: Cross-coupling reactions such as Suzuki-Miyaura coupling are often employed.
  • Introduction of the Carbonitrile Group: This step usually involves treating a suitable precursor with a cyanide source under basic conditions.

Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Anticancer Potential:
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific molecular pathways. The mechanisms involve interactions with cellular targets that regulate cell proliferation and survival .

Medicinal Applications

Drug Discovery:
Due to its bioactive nature, this compound is being explored for potential therapeutic applications in treating various diseases, including cancer and infections. Its ability to modulate biological pathways makes it a valuable candidate in pharmaceutical research .

Case Studies:
Several studies have documented the efficacy of this compound in preclinical models:

  • Antibacterial Studies: In vitro tests demonstrated that derivatives exhibited MIC values comparable to existing antibiotics against resistant strains .
  • Anticancer Studies: In cell line assays, certain derivatives showed promising results in reducing tumor cell viability, warranting further investigation into their mechanisms of action .

Industrial Applications

Advanced Materials Development:
The unique properties of this compound make it suitable for developing advanced materials such as polymers and chemical sensors. Its structural characteristics allow for integration into various material matrices, enhancing their functionality.

Chemical Sensors:
Research has also focused on utilizing this compound in the development of chemical sensors due to its ability to interact with specific analytes, providing sensitive detection capabilities in environmental monitoring and safety applications.

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of pyridine and pyrrole rings, which imparts distinct electronic and steric properties, making it a versatile scaffold for drug design and material science .

Biological Activity

4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound features a pyrrole ring substituted with a pyridine moiety and a carbonitrile group, which are known to enhance biological activity. Synthesis methods often involve multi-step reactions, including condensation and cyclization processes. For example, one method utilizes 2-acetylpyridine and hydrazine derivatives to create various pyrrole compounds .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies show that derivatives of this compound have effective inhibitory action against both Gram-positive and Gram-negative bacteria. For instance, a related pyrrole derivative showed minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundTarget OrganismMIC (mg/mL)
This compoundS. aureus0.0039
E. coli0.025
5-(arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitrileVarious BacteriaVaries

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays have shown that certain derivatives exhibit moderate cytotoxicity against various cancer cell lines, including ovarian cancer cells. For example, one study reported that a pyrrolo[3,4-c]pyridine derivative significantly inhibited NAMPT (Nicotinamide adenine dinucleotide biosynthetic enzyme), which is crucial for cancer cell metabolism .

Case Study: Cytotoxicity Evaluation
A specific derivative was tested against ovarian cancer cell lines, showing an IC50 value of approximately 10 µM, indicating effective inhibition of cell proliferation without significant toxicity to non-cancerous cells .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, the compound also exhibits anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases. The mechanism involves modulation of NF-kB signaling pathways, which play a critical role in inflammation .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Many derivatives act as enzyme inhibitors, affecting metabolic pathways crucial for pathogen survival and cancer cell proliferation.
  • Receptor Modulation : Some compounds may modulate receptor activity involved in inflammation and immune response.

Properties

IUPAC Name

4-pyridin-2-yl-1H-pyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-5-8-6-12-7-9(8)10-3-1-2-4-13-10/h1-4,6-7,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOKWHOLCNLINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CNC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90575393
Record name 4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87388-65-6
Record name 4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.